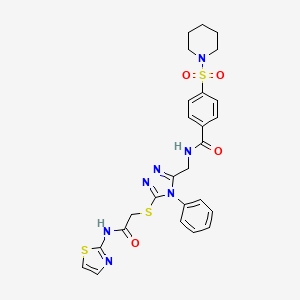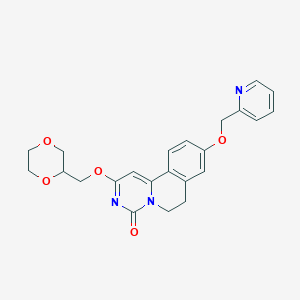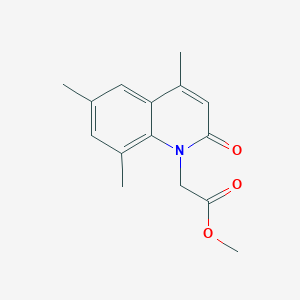
3-(2-oxo-2-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinazolin-4(3H)-ones and their derivatives, including compounds with similar structural features such as pyrazolo[4,3-d]pyrimidin-7(6H)-ones, is achieved through methods that often involve catalysis by substances like InCl3 or molecular iodine. These methods provide a practical approach to generating these compounds with good yields and high selectivities, demonstrating the versatility and efficiency of modern synthetic techniques in creating complex molecules (Mulakayala et al., 2012).
Molecular Structure Analysis
The molecular structure of quinazolin-4(3H)-ones and similar compounds is characterized using a variety of spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. These methods confirm the complex structures of these molecules, which include various functional groups and heterocyclic rings essential for their biological activity and chemical reactivity (Desai & Dodiya, 2014).
Chemical Reactions and Properties
Quinazolin-4(3H)-ones and their derivatives undergo a range of chemical reactions, facilitated by their reactive sites. For example, the introduction of different substituents through reactions like N-arylation expands the chemical diversity and potential applications of these compounds. These reactions are crucial for developing novel molecules with tailored properties for specific applications (Li et al., 2013).
Physical Properties Analysis
The physical properties of quinazolin-4(3H)-ones, such as melting points, solubility, and crystal structure, are essential for understanding their behavior in different environments and their suitability for various applications. Detailed analysis of these properties can provide insights into the stability, formulation, and handling of these compounds (Vaksler et al., 2023).
Chemical Properties Analysis
The chemical properties of quinazolin-4(3H)-ones, including reactivity, stability, and interactions with other molecules, are influenced by their molecular structure. Understanding these properties is crucial for predicting and optimizing the compound's behavior in chemical reactions, biological systems, and industrial applications. Studies focusing on the synthesis and modification of these compounds contribute to a deeper understanding of their chemical behavior and potential utility (Chen & Wan, 2007).
Aplicaciones Científicas De Investigación
Hybrid Molecule Synthesis and Antimalarial Potential : A study by Abdelmonsef et al. (2020) focused on the synthesis of novel hybrid quinazolin-2,4-dione analogs, incorporating heterocyclic moieties like azetidinone and oxadiazole, among others. These compounds were evaluated for potential antimalarial activity through in silico molecular docking against Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH). The compound with the highest binding affinity suggested promising antimalarial capabilities, highlighting the significance of such hybrid molecules in drug discovery for malaria treatment Abdelmonsef et al., 2020.
Antimicrobial Activity : Research conducted by Desai and Dodiya (2014) synthesized a series of quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives, characterized by various spectral methods. These compounds underwent screening for antibacterial and antifungal activities, revealing significant correlations in their effectiveness against several microbial strains. This study illustrates the potential of such derivatives in developing new antimicrobial agents Desai & Dodiya, 2014.
Anti-inflammatory Properties : Kumar and Rajput (2009) explored the synthesis of newer quinazolin-4-one derivatives, incorporating different substituents like pyridinyl-oxadiazole. These compounds were tested for their anti-inflammatory activity, showing varying degrees of edema inhibition. This suggests a potential therapeutic application of such derivatives in anti-inflammatory drug development Kumar & Rajput, 2009.
QSAR Study and Antimicrobial Evaluation : Buha et al. (2012) synthesized a series of substituted quinazolines with antimicrobial properties, further analyzing them through a quantitative structure-activity relationship (QSAR) study. This research highlights the intricate relationship between chemical structure and biological activity, paving the way for the rational design of antimicrobial agents Buha et al., 2012.
Coordination Polymers and Anticancer Activity : Yang et al. (2021) synthesized new coordination polymers using unsymmetrical ligands related to oxadiazole and evaluated their anti-ovarian cancer activity. The study sheds light on the structural significance of such polymers and their potential in cancer treatment Yang et al., 2021.
Propiedades
IUPAC Name |
3-[2-oxo-2-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3/c27-17(11-26-12-22-15-6-2-1-5-14(15)20(26)28)25-9-13(10-25)19-23-18(24-29-19)16-7-3-4-8-21-16/h1-8,12-13H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVCYUQAEYNJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

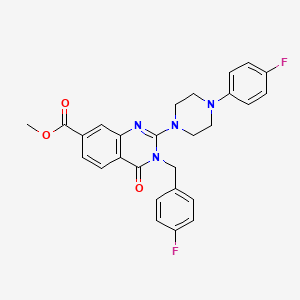

![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-(3-methoxypropyl)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2481203.png)
![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2481205.png)
![3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2481207.png)
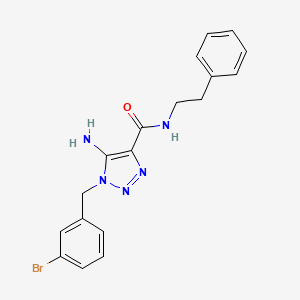
![N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2481209.png)
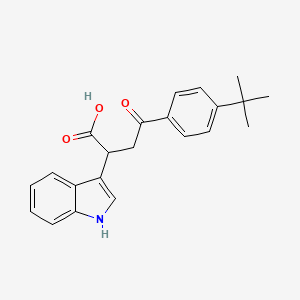

![3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride](/img/structure/B2481213.png)
